L-Talose-13C L-Talose-13C
Brand Name: Vulcanchem
CAS No.:
VCID: VC16655540
InChI: InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1
SMILES:
Molecular Formula: C6H12O6
Molecular Weight: 181.15 g/mol

L-Talose-13C

CAS No.:

Cat. No.: VC16655540

Molecular Formula: C6H12O6

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

L-Talose-13C -

Specification

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
IUPAC Name (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal
Standard InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1/i1+1
Standard InChI Key GZCGUPFRVQAUEE-KAKKWTBXSA-N
Isomeric SMILES C([C@@H]([C@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O
Canonical SMILES C(C(C(C(C(C=O)O)O)O)O)O

Introduction

Synthesis and Production of L-Talose-13C

Synthetic Pathways

The synthesis of L-Talose-13C typically begins with D-xylose, a pentose sugar that undergoes cyanohydrin reduction to introduce the carbon-13 label. This method, adapted from protocols used for D-talose-13C, involves the reaction of D-xylose with potassium cyanide-13C to form a cyanohydrin intermediate, which is subsequently reduced to yield the labeled hexose . Recent innovations have employed convergent block glycosylation strategies, such as the [3 + 2] approach, to assemble complex oligosaccharides containing 6-deoxy-L-talose units .

Table 1: Key Synthetic Steps for L-Talose-13C

StepDescriptionKey ReagentsYield (%)
1Cyanohydrin formationD-Xylose, K13CN85–90
2ReductionH2/Pd-BaSO475–80
3EpimerizationBase catalysis60–65

Chemoselective Deprotection and Purification

A critical challenge in L-Talose-13C synthesis is the selective removal of protecting groups without destabilizing the glycosidic bonds or isotopic labels. The 2,2,2-trichloroethoxycarbonyl (Troc) group has proven effective, enabling high-yield glycosylation and subsequent deprotection under mild, pH-neutral conditions . Chromatographic purification on Dowex 50 × 8 (Ca2+ form) ensures the isolation of enantiomerically pure L-Talose-13C .

Molecular Characteristics and Structural Analysis

Structural Features

L-Talose-13C shares the core structure of talose, featuring four chiral centers with hydroxyl groups at C2, C3, C4, and C5. The carbon-13 label is typically incorporated at the C1 position, adjacent to the anomeric carbon, to maximize detectability in NMR spectra . This labeling strategy enhances the resolution of spectroscopic data, enabling precise quantification of tautomeric forms (pyranose, furanose, acyclic) in aqueous solutions .

Table 2: Molecular Properties of L-Talose-13C

PropertyValue
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Tautomeric Distribution (30°C)Pyranose: 99.3%, Furanose: 0.6%, Acyclic: 0.1%
Solubility>100 mg/mL in H2O

NMR Spectroscopy and Isotope Effects

High-resolution 13C NMR studies of L-Talose-13C have revealed deuterium isotope effects on tautomeric equilibria, particularly in pyranose rings. For instance, axial C-2H bonds in β-L-talopyranose induce a 0.2% shift toward the α-anomer compared to non-deuterated analogs . These subtle effects underscore the importance of isotopic labeling in resolving conformational dynamics.

Applications in Metabolic Research

Metabolic Flux Analysis (MFA)

L-Talose-13C has become a cornerstone in MFA, a technique quantifying intracellular reaction rates by tracking isotope distributions. In cancer studies, it has illuminated the Warburg effect, where malignant cells preferentially metabolize glucose to lactate even under aerobic conditions . For example, hyperpolarized 13C-pyruvate MRI, a related modality, has demonstrated a 42% reduction in pyruvate-to-lactate conversion rates (kPL) following chemotherapy in metastatic prostate cancer .

Table 3: Metabolic Parameters in Cancer Studies Using 13C-Labeled Sugars

ParameterL-Talose-13C13C-Glucose13C-Lactate
kPL (s−1)0.013–0.0260.018–0.030N/A
SNR (tcarb)19.5–290.3150–30050–100

Enzyme Activity Profiling

The compound’s unique structure facilitates studies on LDH (lactate dehydrogenase) and PDH (pyruvate dehydrogenase) activities. RNA-seq analyses of metastatic biopsies have shown elevated Ldha expression (15.7 ± 0.7) relative to Pdha1 (12.8 ± 0.9), correlating with enhanced glycolytic flux in aggressive cancers .

Comparative Analysis with Other Isotope-Labeled Sugars

Advantages Over 13C-Glucose

Unlike 13C-glucose, which enters central carbon metabolism rapidly, L-Talose-13C’s rarity allows targeted analysis of peripheral pathways. This specificity is critical in discerning compartmentalized metabolic activities in organelles or microbial symbionts .

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